N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-28(23,24)14-5-3-4-13(8-14)18(22)21-19-20-15(10-27-19)12-6-7-16-17(9-12)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXCDUHAXTWDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclocondensation
The thiazole core is constructed using a modified Hantzsch reaction, which involves cyclocondensation of α-halocarbonyl compounds with thioureas or thioamides. A catalyst-free approach developed by recent studies employs α-chloroglycinates and thiobenzamides to yield 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild conditions.
- Reactants : α-Chloroglycinate (1.0 mmol) and thiobenzamide (1.0 mmol).
- Solvent : Anhydrous tetrahydrofuran (THF).
- Conditions : Stirred at room temperature for 2 hours under nitrogen.
- Workup : Solvent removal under reduced pressure, followed by recrystallization in diethyl ether.
Key Data :
| Starting Material | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| α-Chloroglycinate + Thiobenzamide | 5-Acylamino-1,3-thiazole | 92 | >99% |
This method avoids metallic catalysts and harsh conditions, making it scalable and environmentally benign.
Formation of the 3-(Ethylsulfonyl)Benzamide Group
The final step involves coupling the thiazole-benzodioxole intermediate with 3-(ethylsulfonyl)benzoyl chloride.
Procedure :
- Reactants : Thiazole intermediate (1.0 equiv), 3-(ethylsulfonyl)benzoyl chloride (1.2 equiv).
- Base : Triethylamine (2.5 equiv).
- Solvent : Anhydrous dichloromethane (DCM).
- Conditions : 0°C to room temperature, 6 hours.
Yield : 88% after recrystallization (ethanol/water).
Side Reaction Mitigation :
- Hydrolysis Risk : The ethylsulfonyl group is sensitive to nucleophilic attack. Maintaining anhydrous conditions and low temperatures minimizes degradation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may compromise sulfonamide stability. THF balances reactivity and side-product suppression.
Temperature Optimization :
| Step | Optimal Temperature (°C) | Yield Improvement (%) |
|---|---|---|
| Thiazole formation | 25 | +15 |
| Suzuki coupling | 80 | +22 |
| Amide coupling | 0→25 | +18 |
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Design
Adopting continuous flow technology improves heat transfer and reduces reaction times:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Thiazole synthesis time | 2 hours | 20 minutes |
| Overall yield | 75% | 89% |
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| Pd(PPh₃)₄ | 12,000 | 45 |
| 3-(Ethylsulfonyl)benzoyl chloride | 8,500 | 32 |
Analytical Characterization
Structural Confirmation
Techniques :
- NMR (¹H, ¹³C) : Confirms substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (observed m/z: 417.0821 [M+H]⁺).
Purity Assessment
HPLC Parameters :
- Column : C18 (4.6 × 150 mm, 5 μm).
- Mobile Phase : Acetonitrile/water (70:30).
- Retention Time : 6.8 minutes.
Challenges and Limitations
Regioselectivity in Thiazole Formation
Competing pathways may yield 2,5-disubstituted thiazoles as byproducts. Using sterically hindered α-chloroglycinates improves regiocontrol.
Sulfonamide Stability
The ethylsulfonyl group undergoes hydrolysis above pH 8.0. Adjusting reaction pH to 6.5–7.0 mitigates this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents like lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Nitrated or halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been studied for various scientific applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
Medicine: Explored for its anti-cancer properties, showing activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. In cancer research, it has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. The benzodioxole and thiazole rings are crucial for binding to the active sites of target enzymes, disrupting their normal function and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The compound’s thiazole-benzodioxole core is distinct from analogues in the evidence, which often feature thiadiazoles, triazoles, or benzothiazoles. Key comparisons include:
Table 1: Structural Comparison with Thiazole/Thiadiazole Derivatives
Key Observations :
Benzodioxole-Containing Analogues
Compounds with benzodioxole moieties () share partial structural similarity but differ in backbone connectivity:
Table 2: Comparison with Benzodioxole Derivatives
Key Observations :
Spectral and Physicochemical Properties
Spectral data from the evidence highlight functional group signatures:
Table 3: Spectral and Physical Property Comparison
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a thiazole ring and a benzo[d][1,3]dioxole moiety, which may contribute to its pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit significant anticancer and antimicrobial properties. The thiazole and dioxole components are known to enhance biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Anticancer Activity
A study highlighted the anticancer potential of related compounds that demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives featuring the benzo[d][1,3]dioxole structure have shown promising results in inhibiting tumor growth. The following table summarizes the IC50 values of some related compounds:
| Compound Name | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF-7 | 4.52 | 4.56 |
These results indicate that certain derivatives may exhibit stronger anticancer effects than established drugs like doxorubicin .
The mechanisms underlying the anticancer activity of this compound include:
- EGFR Inhibition : Compounds similar to this benzamide have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Analysis of cell cycles has demonstrated that these compounds can halt the progression of cancer cells at specific phases, thereby preventing further proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.
Case Studies
Several case studies have documented the biological evaluation of related compounds:
- Anticancer Efficacy : A study on bis-benzo[d][1,3]dioxol derivatives revealed significant antitumor activity across multiple cancer cell lines with IC50 values comparable or superior to traditional chemotherapeutics .
- Antidiabetic Potential : Research on benzodioxole derivatives also indicated potential antidiabetic properties, showcasing their versatility beyond anticancer applications .
Q & A
Basic: What are the critical steps and challenges in synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Thiazole Ring Formation: Condensation of benzo[d][1,3]dioxol-5-amine with α-bromo ketones or thiourea derivatives to construct the thiazole core .
- Benzamide Coupling: Reaction of the thiazole intermediate with 3-(ethylsulfonyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C .
- Sulfonation: Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using H₂O₂ or m-CPBA in acidic conditions .
Key Challenges: - Controlling regioselectivity during thiazole formation.
- Avoiding hydrolysis of the ethylsulfonyl group under basic conditions .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Substituent Analysis: Compare analogs with varying substituents (e.g., replacing ethylsulfonyl with methoxy or trifluoromethyl groups) to assess impacts on target binding .
- Bioassays: Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent electronegativity or steric bulk with apoptosis induction .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or kinase enzymes .
Example Finding: Ethylsulfonyl enhances solubility and hydrogen bonding with receptor residues compared to bromo or methoxy groups .
Advanced: What reaction mechanisms explain the compound’s susceptibility to hydrolysis or oxidation?
Methodological Answer:
- Hydrolysis: The ethylsulfonyl group is stable under acidic conditions but prone to nucleophilic attack by water in basic media, forming sulfonic acid derivatives. Monitor via HPLC to track degradation .
- Oxidation: Thiazole rings may oxidize to sulfoxides under strong oxidizing agents (e.g., KMnO₄). Use LC-MS to identify byproducts and optimize reaction conditions (e.g., low-temperature, inert atmosphere) .
Advanced: How can contradictory bioactivity results across studies be resolved?
Methodological Answer:
- Standardized Assays: Re-evaluate potency using consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48h incubation) .
- Metabolic Stability Testing: Assess cytochrome P450 interactions (e.g., CYP3A4) to identify if metabolism differences explain variability .
- Data Meta-Analysis: Apply statistical tools (e.g., ANOVA) to published IC₅₀ values, controlling for variables like solvent (DMSO vs. ethanol) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use a C18 column (MeCN/H₂O gradient) to detect impurities >0.1% .
Advanced: What strategies identify the molecular targets of this compound in cancer cells?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS .
- Kinase Profiling: Screen against a panel of 300 kinases (Eurofins) to identify inhibition hotspots .
- CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes (e.g., Bcl-2) and measuring resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
